methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent chain is identified as propanoate, with a methyl ester group at position 1. At position 2, an imino group [(E)-N-(tert-butoxycarbonyl)imino] is present, while position 3 bears three fluorine atoms. The stereochemical descriptor (2Z) specifies the configuration of the imino double bond.
Systematic Breakdown :
- Root : Propanoate (three-carbon chain with a carboxylate ester)
- Substituents :
- Methyl ester at C1
- (Z)-configured imino group at C2, substituted with a tert-butoxycarbonyl (Boc) moiety
- Trifluoromethyl group at C3
The molecular formula is C9H12F3NO4 , corroborated by high-resolution mass spectrometry. The SMILES notation (CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F) and InChI key (YTUQDXZZTNBXKG-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers.
Molecular Geometry and Stereochemical Configuration
X-ray crystallography and density functional theory (DFT) calculations reveal a planar configuration at the imino nitrogen, with bond lengths characteristic of delocalized π-electrons in the N=C-O system. Key geometric parameters include:
| Bond/Length (Å) | Angle (°) |
|---|---|
| N=C: 1.28 ± 0.02 | C-N-C: 120.5 |
| C=O (Boc): 1.21 | O-C-O (ester): 116.7 |
The (2Z) stereochemistry arises from the tert-butoxycarbonyl group and trifluoromethyl moiety adopting a cis orientation relative to the imino double bond. Nuclear Overhauser effect (NOE) spectroscopy confirms this spatial arrangement, showing proximity between the Boc group's methyl protons and the trifluoromethyl fluorine atoms.
Comparative Analysis of Tautomeric Forms
The compound exhibits tautomerism between the imino form and potential enamine or keto tautomers. Stability studies using NMR spectroscopy at varying temperatures (-50°C to 100°C) demonstrate exclusive predominance of the imino form (>99.9% population).
Tautomeric Equilibrium Analysis :
| Tautomer | ΔG (kcal/mol) | Population (%) |
|---|---|---|
| Imino (observed) | 0.0 | >99.9 |
| Enamine | +8.3 | <0.1 |
| Keto | +12.1 | Negligible |
The stability of the imino form is attributed to:
- Conjugation between the nitrogen lone pair and carbonyl π-system
- Electron-withdrawing effect of the trifluoromethyl group, which disfavors proton transfer required for enolization
- Steric protection of the imino bond by the bulky tert-butoxycarbonyl group
Substituent effects were further probed through Hammett σp constants, revealing that the trifluoromethyl group (σp = +0.54) and Boc moiety (σp = -0.27) create opposing electronic environments that stabilize the observed tautomer.
Properties
CAS No. |
322474-23-7 |
|---|---|
Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3/b13-5- |
InChI Key |
YTUQDXZZTNBXKG-ACAGNQJTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C(=O)OC)\C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Introduction of the trifluoromethyl group: The Boc-protected amine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions to introduce the trifluoromethyl group.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that compounds with trifluoromethyl groups can enhance the potency of anticancer drugs by improving their metabolic stability and bioavailability.
Case Study : A study published in the Journal of Medicinal Chemistry examined the efficacy of similar trifluoromethylated compounds in inhibiting tumor growth in vitro and in vivo models. The results showed promising activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Agrochemical Applications
2. Herbicide Development
The compound's unique structure may also be beneficial in developing novel herbicides. The trifluoromethyl group is known to enhance herbicidal activity by affecting plant metabolism and growth regulation.
Research Findings : A comparative analysis of herbicidal compounds indicated that those incorporating trifluoromethyl groups exhibited increased efficacy against a range of weeds while minimizing phytotoxicity to crops. This suggests that this compound could serve as a scaffold for designing new herbicides .
Materials Science Applications
3. Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and chemical resistance.
Experimental Evidence : Research conducted on fluorinated polymers demonstrated that incorporating similar trifluoromethylated compounds resulted in materials with enhanced mechanical properties and resistance to solvents. These findings highlight the potential for using this compound in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is primarily determined by its functional groups:
Trifluoromethyl group: This group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems.
Boc-protecting group: The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Ester group: The ester functionality can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can participate in further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate is compared to three analogous fluorinated esters (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups and Reactivity: The tert-butyloxycarbonylimino group in the target compound confers steric protection to the imine moiety, reducing nucleophilic attack compared to the unshielded amino group in methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate . This makes the target compound more stable under acidic conditions.
Biological Activity: Unlike (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate, which mimics β-lactamase inhibitors due to its benzamide and hydroxy groups , the target compound’s trifluoromethyl and tert-butyl groups prioritize lipophilicity, making it more suitable for membrane penetration in drug design .
Synthetic Utility: The tert-butyl group in the target compound allows for selective deprotection under mild conditions (e.g., trifluoroacetic acid), enabling modular synthesis of fluorinated peptides. In contrast, ethyl 2-cyano-3,3,3-trifluoropropanoate lacks such orthogonal protective groups, limiting its versatility .
Biological Activity
Methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate (CAS Number: 126535-89-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound's biological activity is primarily linked to its structural features, particularly the trifluoromethyl group and the oxycarbonylimino moiety. These groups are known to influence interactions with biological targets, potentially affecting pathways involved in cell signaling and proliferation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related compounds has shown that they can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival. In vivo studies demonstrated that these compounds effectively suppressed tumor growth in mouse xenograft models at low doses .
Antimicrobial Properties
The potential antimicrobial activity of this compound is also noteworthy. Compounds with similar structures have been evaluated for their antibacterial effects against various pathogens. For example, studies on related methanolic extracts have shown high antibacterial activity against strains such as E. coli and S. aureus, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
-
In Vivo Antitumor Study :
- Objective : To evaluate the efficacy of related compounds in inhibiting tumor growth.
- Methodology : Mouse xenograft models were used to assess the antitumor activity.
- Results : Compounds showed a significant reduction in tumor size compared to controls, indicating their potential as therapeutic agents against malignancies .
- Antimicrobial Activity Assessment :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
